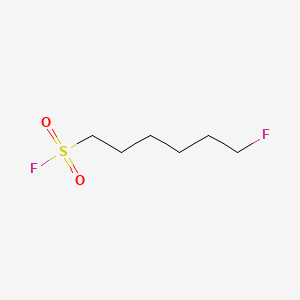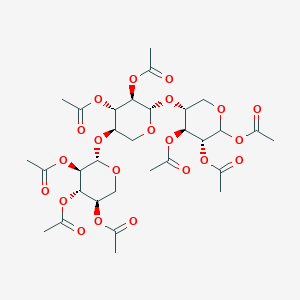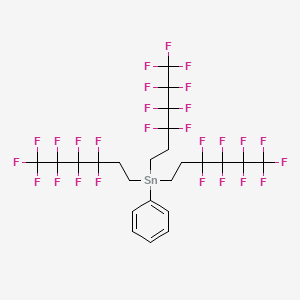
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one phenyl group attached to a central tin atom. The presence of fluorinated alkyl groups imparts distinctive properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,6-nonafluorohexyl halides and phenyl halides. One common method involves the use of tin hydride or tin bromide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The fluorinated alkyl groups or the phenyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the fluorinated groups may enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty materials, including coatings and polymers, where its fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane exerts its effects involves interactions with molecular targets through its tin center and fluorinated alkyl groups. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and stability. The fluorinated groups enhance the compound’s lipophilicity, affecting its distribution and interactions within biological systems. These properties make it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane can be compared with other organotin compounds such as:
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride
- Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
- Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
These compounds share similar fluorinated alkyl groups but differ in their additional substituents and overall structure. The presence of the phenyl group in this compound distinguishes it from its counterparts, potentially offering unique reactivity and applications.
Propriétés
Numéro CAS |
240497-36-3 |
|---|---|
Formule moléculaire |
C24H17F27Sn |
Poids moléculaire |
937.1 g/mol |
Nom IUPAC |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F9.C6H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |
Clé InChI |
WFZSJBMGELYANT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


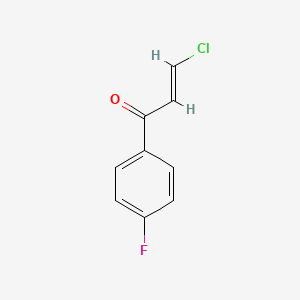
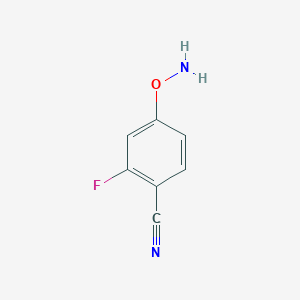
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
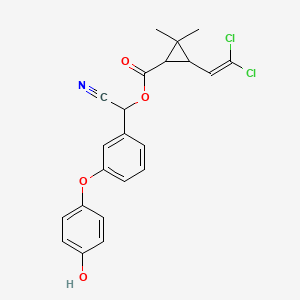
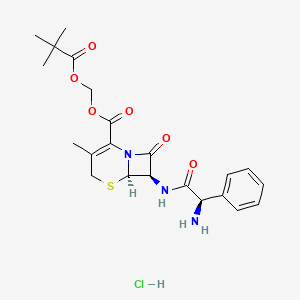
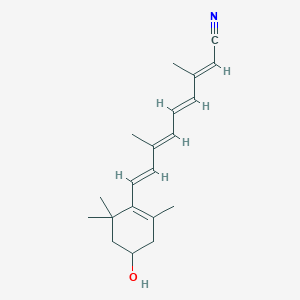
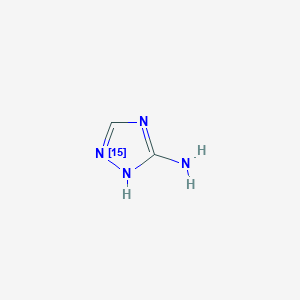
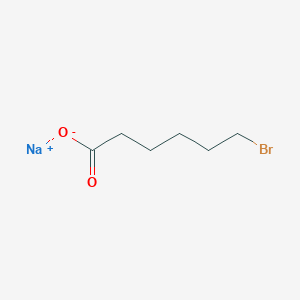
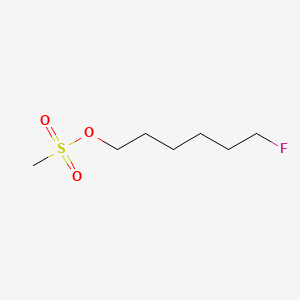
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)

